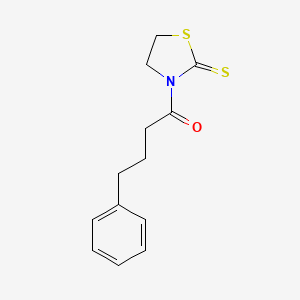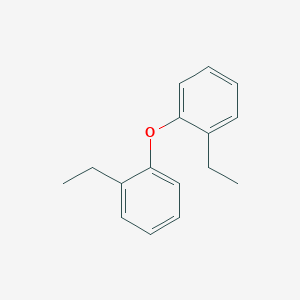
1-Ethyl-2-(2-ethylphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(2-ethylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethyl group and an ethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-ethylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form ethylbenzene.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-(2-ethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-Ethyl-2-(2-ethylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(2-ethylphenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that undergo further reactions. This compound’s effects are mediated by its ability to donate or withdraw electrons, influencing various chemical pathways .
Comparaison Avec Des Composés Similaires
Ethylbenzene: A simpler aromatic hydrocarbon with only an ethyl group attached to the benzene ring.
Phenoxybenzene: Contains a phenoxy group attached to the benzene ring.
2-Ethylphenol: Features an ethyl group and a hydroxyl group on the benzene ring
Uniqueness: 1-Ethyl-2-(2-ethylphenoxy)benzene is unique due to the presence of both an ethyl group and an ethylphenoxy group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
68900-67-4 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-ethyl-2-(2-ethylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
YIMFCJMGPKCUNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OC2=CC=CC=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)
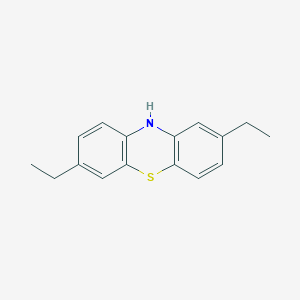
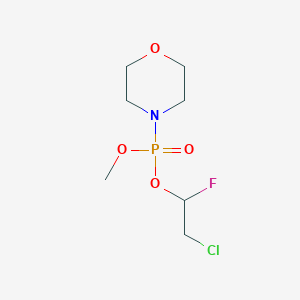

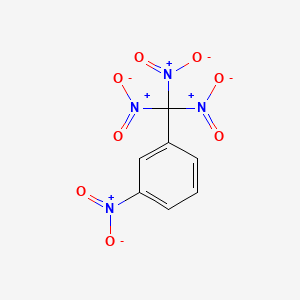
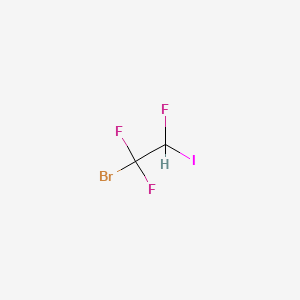

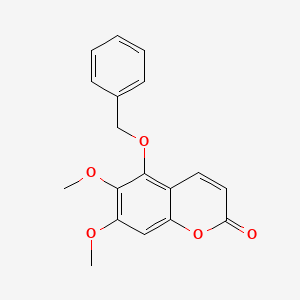
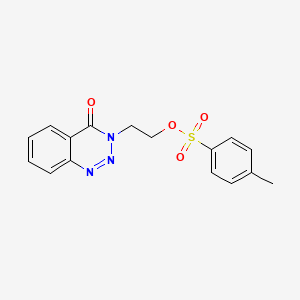
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)



